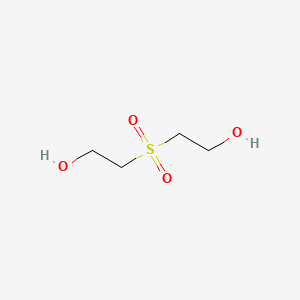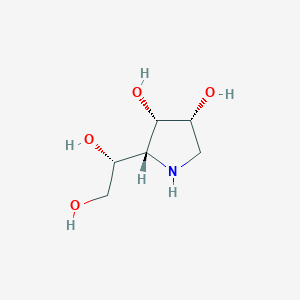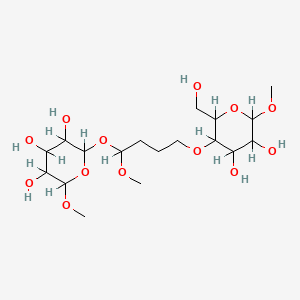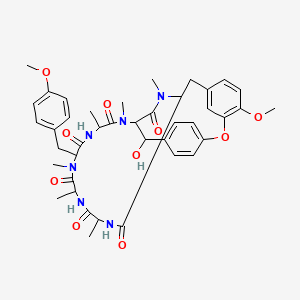
2,2'-Sulfonyldiethanol
Overview
Description
2,2'-Sulfonyldiethanol, also known as SDE or Sulfonyldiethanol, is an organic compound with the molecular formula C6H10O6S2. It is a white, crystalline solid with a melting point of 134°C. SDE has a variety of uses in the scientific research field, ranging from synthesis to biochemical and physiological effects.
Scientific Research Applications
Gas Sorption and Proton Conductivity
A study by (Zhou et al., 2016) explored the application of a novel sulfonate-carboxylate ligand and its lanthanide-organic frameworks. These frameworks demonstrated affinity for quadrupolar molecules like CO2 and C2H2. Additionally, they exhibited humidity- and temperature-dependent proton conductivity, potentially useful in various scientific applications.
Sulfur-Containing Polymers
(Kausar et al., 2014) discussed the development of sulfur-containing polymers with a focus on polyamides, polyimides, and other classes. These polymers, enriched with sulfur-based groups like sulfone, showed promise in applications like flame retardants and fuel cell materials.
Perfluorinated Sulfonic-Acid Ionomers
In a comprehensive review, (Kusoglu & Weber, 2017) summarized developments in perfluorinated sulfonic-acid (PFSA) membranes. These membranes are integral in bridging electrochemistry and polymer physics, and their complex behavior plays a key role in emerging technologies.
Synthesis of Sulfonated Compounds
Research by (An & Wu, 2017) focused on synthesizing sulfonated compounds through a reaction involving sulfur dioxide. This study contributes to the understanding of the synthesis processes involving sulfur compounds in scientific research.
Sulfonated Polyurethane as Corrosion Inhibitor
(Banerjee et al., 2011) described the synthesis of sulfonated polyurethane ionomers used as corrosion inhibitors. Their study highlights the effectiveness of these compounds in protecting metals in acidic environments.
Safety and Hazards
Mechanism of Action
Target of Action
It is used as an analytical reagent for the preparation of samples for analysis .
Mode of Action
2,2’-Sulfonyldiethanol interacts with its targets by forming covalent adducts . This interaction can be used to determine the presence of these adducts in a sample, which can be useful for diagnostic purposes .
Result of Action
It is known that the compound is used as an analytical reagent and can be used to determine the presence of covalent adducts in a sample .
Biochemical Analysis
Biochemical Properties
2,2’-Sulfonyldiethanol plays a significant role in biochemical reactions, particularly as a cross-linking agent for poly(vinyl phosphonic acid) (PVPA) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to determine the presence of covalent adducts in samples . The interactions of 2,2’-Sulfonyldiethanol with these biomolecules are primarily based on its ability to form stable bonds, which can influence the structure and function of the target molecules.
Cellular Effects
The effects of 2,2’-Sulfonyldiethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2’-Sulfonyldiethanol has been shown to impact the stability and function of proteins within cells, thereby altering cellular responses . Additionally, its role as a cross-linking agent can modify the extracellular matrix, influencing cell adhesion and migration.
Molecular Mechanism
At the molecular level, 2,2’-Sulfonyldiethanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form covalent bonds with proteins and other biomolecules is central to its mechanism of action . These interactions can result in the stabilization or destabilization of protein structures, affecting their activity and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,2’-Sulfonyldiethanol over time are critical factors in its application. In laboratory settings, it has been observed that the compound remains stable under specific conditions, but can degrade over time, leading to changes in its effectiveness . Long-term studies have shown that 2,2’-Sulfonyldiethanol can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’-Sulfonyldiethanol vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes significant only above certain concentrations. It is crucial to determine the optimal dosage to avoid toxicity while achieving the desired biochemical effects.
Metabolic Pathways
2,2’-Sulfonyldiethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been identified as a metabolite in the degradation of thiodiglycol, a hydrolysis product of sulfur mustard gas . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Its interactions with specific enzymes can lead to the formation of intermediate metabolites, which play roles in further biochemical reactions.
Transport and Distribution
Within cells and tissues, 2,2’-Sulfonyldiethanol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation can influence its activity and function, with certain tissues showing higher concentrations due to efficient transport mechanisms.
Subcellular Localization
The subcellular localization of 2,2’-Sulfonyldiethanol is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in particular subcellular locations can enhance or inhibit its function, depending on the local environment and interacting biomolecules.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfonyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c5-1-3-9(7,8)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLILYBIARWEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062533 | |
| Record name | 2,2'-Sulfonyl bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2580-77-0 | |
| Record name | β-Hydroxyethyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Sulfinylbisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Sulfonyldiethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Sulfonyldiethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Sulfonyl bisethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-SULFONYL BISETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F8C9TE3KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the detection of 2,2'-Sulfonyldiethanol important in environmental samples?
A1: this compound (TDGO2) is a degradation product of 2,2'-Thiodiethanol (thiodiglycol, TDG), which itself is a hydrolysis product of sulfur mustard (mustard gas). [] The presence of TDGO2 in environmental waters can indicate prior contamination with sulfur mustard, a highly toxic chemical warfare agent. Therefore, detecting TDGO2, even at trace levels, is crucial for environmental monitoring and potential threat assessment.
Q2: What analytical techniques are available for detecting and quantifying this compound in environmental water samples?
A2: A highly sensitive method for detecting and quantifying this compound, along with its precursor compounds TDG and 2,2'-Sulfinyldiethanol (TDGO), is high-performance liquid chromatography (HPLC) with both ultraviolet (UV) and pulsed amperometric detection (PAD). [] This method utilizes an ion-exclusion column and isocratic elution with perchloric acid. The combination of UV and PAD allows for enhanced sensitivity and selectivity in detecting these compounds within complex environmental matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)



![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)




![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)
